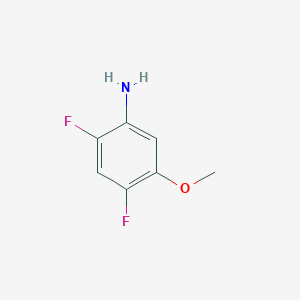

2,4-Difluoro-5-methoxyaniline

Descripción general

Descripción

2,4-Difluoro-5-methoxyaniline is a chemical compound that belongs to the class of anilines. It is characterized by the presence of two fluorine atoms and one methoxy group attached to the benzene ring. This compound is a colorless to pale yellow liquid with the molecular formula C7H7F2NO.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for preparing 2,4-difluoro-5-methoxyaniline involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a solid-liquid phase interface. This reaction utilizes a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated with hydrogen in the presence of a hydrogenation catalyst to yield 2,4-difluoroaniline . The methoxy group can be introduced through a subsequent reaction with methanol in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-5-methoxyaniline can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms and the methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group in intermediates can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, nucleophiles, and bases. Conditions often involve solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted anilines and derivatives.

Oxidation Reactions: Products include quinones and other oxidized compounds.

Reduction Reactions: Products include amines and other reduced derivatives.

Aplicaciones Científicas De Investigación

Anticancer Agents

Recent studies have highlighted the potential of 2,4-Difluoro-5-methoxyaniline as a precursor in the synthesis of novel anticancer agents. The compound can be modified to produce derivatives that target specific cancer-related pathways, including angiogenesis inhibition through vascular endothelial growth factor receptor (VEGFR) modulation. Research indicates that fluorinated anilines can enhance the potency and selectivity of these agents against tumor cells .

Antimicrobial Activity

Fluorinated compounds have been shown to exhibit enhanced antimicrobial properties. This compound may serve as a scaffold for developing new antimicrobial agents. Studies have indicated that introducing fluorine atoms can increase the lipophilicity of the compounds, improving their ability to penetrate microbial membranes .

Building Block in Organic Synthesis

This compound is utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create various derivatives through electrophilic aromatic substitution reactions or nucleophilic substitutions. This versatility makes it valuable in the pharmaceutical industry for drug development .

Synthesis of Functional Materials

The compound can also be used in synthesizing functional materials such as polymers and dyes. Its fluorinated characteristics contribute to improved thermal stability and chemical resistance in polymeric applications .

Data Table: Comparative Analysis of Applications

Case Study 1: Anticancer Derivatives

A study published in Bioorganic & Medicinal Chemistry Letters explored derivatives of this compound that showed promising activity against various cancer cell lines. The modifications included adding different functional groups that enhanced selectivity towards cancerous cells while minimizing toxicity to normal cells.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of fluorinated anilines demonstrated that derivatives of this compound exhibited significant activity against gram-positive and gram-negative bacteria. The study concluded that the introduction of fluorine atoms increased membrane permeability, leading to enhanced efficacy.

Mecanismo De Acción

The mechanism of action of 2,4-difluoro-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Difluoroaniline: Lacks the methoxy group, making it less versatile in certain applications.

2,5-Difluoroaniline: Similar structure but different substitution pattern, leading to different reactivity and applications.

4-Fluoro-2-methoxyaniline: Contains only one fluorine atom, affecting its chemical properties and uses.

Uniqueness

2,4-Difluoro-5-methoxyaniline is unique due to the presence of both fluorine atoms and the methoxy group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications where these functional groups are advantageous .

Actividad Biológica

2,4-Difluoro-5-methoxyaniline (DFMA) is an aromatic amine characterized by the presence of two fluorine atoms and a methoxy group attached to the aniline structure. This unique configuration imparts distinct chemical properties that make DFMA a subject of interest in various fields, including medicinal chemistry and agrochemical applications. This article explores the biological activity of DFMA, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C₇H₇F₂N₁O

- Molecular Weight : 159.13 g/mol

The presence of fluorine atoms enhances the electronic properties of DFMA, making it a versatile compound for drug design and synthesis of organic intermediates.

DFMA exhibits biological activity through interaction with various molecular targets, including enzymes and receptors. The specific mechanisms depend on the biological context in which DFMA is applied. Preliminary studies suggest that DFMA may influence cellular pathways related to growth and proliferation, particularly in cancer research .

Antimicrobial Properties

Research indicates that DFMA possesses antimicrobial properties, which have been evaluated against various bacterial strains. In vitro studies have demonstrated that DFMA can inhibit the growth of certain pathogens, suggesting its potential as a bioactive compound in pharmaceutical applications .

Antioxidant Activity

DFMA has also been studied for its antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems. The antioxidant activity of DFMA was assessed using standard assays such as DPPH and ABTS radical scavenging tests, showing promising results in reducing oxidative damage .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines (e.g., MCF-7) reveal that DFMA exhibits selective toxicity towards malignant cells while sparing normal cells. The mechanism underlying this selectivity is still under investigation but may involve the modulation of signaling pathways associated with cell survival and apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity Profile |

|---|---|---|

| 2,4-Difluoroaniline | Lacks methoxy group | Generally lower reactivity; less versatile |

| 2,5-Difluoroaniline | Different substitution pattern | Varies in reactivity; potential for different applications |

| 4-Fluoro-2-methoxyaniline | Contains one fluorine atom | Distinct reactivity patterns; less potent than DFMA |

DFMA's unique combination of two fluorine atoms and a methoxy group enhances its biological activity compared to these similar compounds.

Case Studies

- Herbicide Evaluation : In agricultural studies, DFMA was tested for herbicidal activity against various weeds. Results indicated moderate effectiveness in controlling weed growth, making it a candidate for further development as an agrochemical .

- Cancer Research : A study focused on the inhibition of tyrosine kinase activity by DFMA analogs demonstrated significant potential for use in targeted cancer therapies. The compound showed competitive inhibition with low nanomolar efficacy against growth factor receptors .

- Fungicide Potential : Preliminary evaluations of DFMA as a fungicide revealed moderate activity against specific plant pathogens, indicating its utility in crop protection strategies .

Propiedades

IUPAC Name |

2,4-difluoro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDAGSPNFKGGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600979 | |

| Record name | 2,4-Difluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98446-51-6 | |

| Record name | 2,4-Difluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.